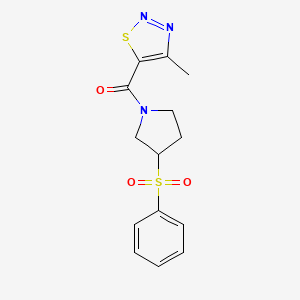
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 1,2,3-thiadiazole ring which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, Mass spectroscopy, etc. The presence of the 1,2,3-thiadiazole ring and pyrrolidine ring in the compound can be confirmed using these techniques .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on the functional groups present and the conditions under which the reactions are carried out. The 1,2,3-thiadiazole ring might undergo reactions typical of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like melting point, boiling point, solubility, etc., can be predicted based on its structure and functional groups .Applications De Recherche Scientifique
Antimicrobial Activity
The thiadiazole moiety is known for its antimicrobial properties. Research indicates that derivatives of 4-methyl-1,2,3-thiadiazole exhibit significant in vitro antimicrobial activity , particularly against Gram-positive bacteria . This suggests that our compound could be synthesized into derivatives that serve as potent antimicrobial agents, potentially addressing the growing concern of antibiotic resistance.
Synthesis of Hydrazide-Hydrazones
The compound can undergo condensation reactions with appropriate aldehydes to yield a series of new hydrazide-hydrazone derivatives . These derivatives are of interest due to their potential biological activities, including antimicrobial properties. The reaction efficiency for these syntheses is reported to be satisfactory, ranging from 57-98% .
Anticancer Applications
Thiadiazole derivatives are explored for their anticancer activities. The structural analogs of thiadiazole, such as 1,3,4-thiadiazole, have been studied for their potential use in cancer treatment due to their ability to inhibit cancer cell growth . This opens up possibilities for the compound to be modified and used in anticancer research.
Anti-Inflammatory Properties
Compounds containing the thiadiazole scaffold, like our compound, may exhibit anti-inflammatory effects . This application is crucial in the development of new medications for treating chronic inflammatory diseases, providing a pathway for further research into the compound’s therapeutic potential.
Antidiabetic Activity
The thiadiazole core structure is associated with antidiabetic activity. Some drugs with a thiadiazole scaffold have been found to exert antidiabetic effects, which implies that derivatives of our compound could be synthesized for use in diabetes management and treatment .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-10-13(21-16-15-10)14(18)17-8-7-12(9-17)22(19,20)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXZOSJKYFSOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


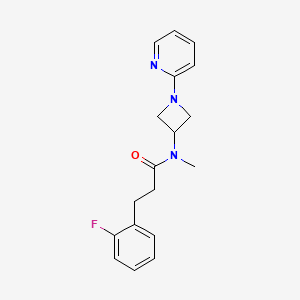

![2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2863896.png)
![3-Chloro-2-[1-(2,4-dichlorophenoxy)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2863897.png)
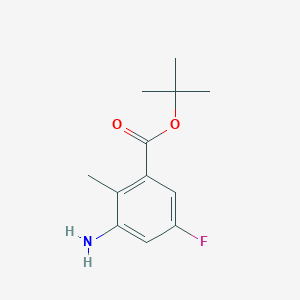
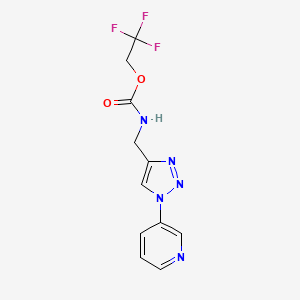
![4-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}butanoic acid](/img/structure/B2863903.png)
![3-(3-Amino-4-fluorophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2863907.png)

![N-[2-[3,3-Dimethyl-2-(1-methylimidazol-2-yl)azetidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2863911.png)
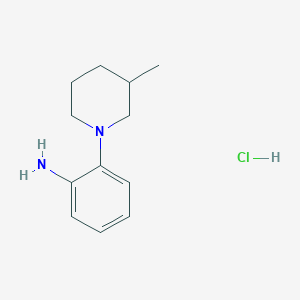

![3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2863914.png)